molecular formula C27H33FN4O4S B2974957 4-((1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide CAS No. 1031967-67-5

4-((1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide

Katalognummer: B2974957
CAS-Nummer: 1031967-67-5
Molekulargewicht: 528.64
InChI-Schlüssel: RGHKIQWXRXSTEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a thieno[3,2-d]pyrimidine derivative featuring a 2,4-dioxo core, a 3-fluorophenylamino-oxoethyl substituent, and a cyclohexanecarboxamide group with a pentyl chain. The presence of fluorine enhances metabolic stability and binding affinity, while the pentyl chain may improve lipophilicity and membrane permeability .

Eigenschaften

IUPAC Name

4-[[1-[2-(3-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-pentylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33FN4O4S/c1-2-3-4-13-29-25(34)19-10-8-18(9-11-19)16-32-26(35)24-22(12-14-37-24)31(27(32)36)17-23(33)30-21-7-5-6-20(28)15-21/h5-7,12,14-15,18-19H,2-4,8-11,13,16-17H2,1H3,(H,29,34)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHKIQWXRXSTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-((1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide is a complex organic molecule with potential biological applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C21H29F1N3O5C_{21}H_{29}F_{1}N_{3}O_{5} with a molecular weight of approximately 429.4 g/mol. The structure includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through pathways involving tubulin polymerization inhibition and caspase activation .
  • Receptor Modulation : It may interact with various receptors (e.g., P2Y receptors), influencing signaling pathways related to inflammation and cell survival .

Anticancer Activity

Several studies have demonstrated the anticancer potential of thieno[3,2-d]pyrimidine derivatives:

  • Case Study : A derivative similar to the compound under review was shown to have an EC50 value of 0.004 µM in T47D human breast cancer cells, indicating potent anticancer activity .
CompoundEC50 (µM)Cancer Cell Line
Similar Compound0.004T47D (Breast Cancer)
4-Anilino Derivative0.008Various Cancer Models

Insecticidal Activity

Research indicates that compounds with similar structures exhibit insecticidal properties:

  • Bioassay Results : A study reported that a related compound showed insecticidal activity approximately four times greater than acetamiprid against Aphis gossypii .

Toxicological Evaluation

The safety profile of the compound is crucial for its potential therapeutic use. Preliminary evaluations suggest moderate toxicity levels; however, detailed toxicological studies are necessary to establish safety parameters.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Purity (%) Notable Properties
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 3-fluorophenylamino-oxoethyl, N-pentylcyclohexanecarboxamide ~525.5 (estimated) N/A High lipophilicity; fluorinated aromatic system for enhanced stability
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, []) Pyrazolo[3,4-d]pyrimidine 3-fluorophenyl, 5-fluoro-chromen-4-one, 2-fluoro-N-isopropylbenzamide 589.1 N/A Chromenone moiety may confer kinase inhibition; dual fluorination for selectivity
N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide (Compound 50, []) Tetrahydropyrimidine 3-chloro-4-fluorophenyl, 2,4-difluorobenzyl, phenyl ~478.9 (estimated) N/A Multiple halogens enhance halogen bonding; saturated ring improves solubility
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide ([]) Pyrrolidine 2-fluorophenylamino-oxoethoxy, 4-methoxybenzyl ~483.5 (estimated) N/A Pyrrolidine core reduces steric hindrance; methoxy group enhances π-π stacking
6d (1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)-N-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, []) Tetrahydropyrimidine-2,4-dione 4-fluorobenzylamino-oxoethyl, 4-methoxybenzyl ~442.4 91.76 High purity; fluorobenzyl group balances lipophilicity and solubility

Structural and Functional Insights

Core Heterocycle Variations

  • Thieno[3,2-d]pyrimidine (Target): The fused thiophene-pyrimidine system provides rigidity and planar geometry, favoring interactions with flat binding pockets (e.g., ATP-binding sites in kinases) .

Substituent Effects

  • Fluorinated Aromatic Systems : The target’s 3-fluorophenyl group and Example 53’s dual fluorination ([]) improve metabolic stability and π-stacking interactions. In contrast, the tetrahydropyrimidine derivative ([]) uses 2,4-difluorobenzyl for halogen bonding .
  • Carboxamide Chains : The target’s N-pentylcyclohexanecarboxamide enhances lipophilicity, while Example 53’s N-isopropylbenzamide and Compound 6d’s 4-methoxybenzyl group ([]) balance solubility and permeability .

Three-Dimensional Similarity and Pharmacological Implications

PubChem3D’s similarity metrics (shape similarity (ST) ≥0.8, feature similarity (CT) ≥0.5) suggest that compounds with overlapping fluorinated aromatic systems and carboxamide substituents (e.g., Example 53, Compound 6d) may exhibit "3D neighboring" behavior with the target compound . However, differences in core heterocycles (e.g., pyrazolo-pyrimidine vs. thieno-pyrimidine) could lead to divergent biological activities, such as kinase vs. protease inhibition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.